molecular formula C10H20N2O3 B13520726 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide CAS No. 496800-93-2

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide

Cat. No.: B13520726
CAS No.: 496800-93-2
M. Wt: 216.28 g/mol
InChI Key: RMHLRUIHQYRVKN-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: is a synthetic organic compound with the molecular formula C10H20N2O3 . It is characterized by the presence of an amide group, multiple ether linkages, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

  • Starting Materials

      1,8-Diamino-3,6-dioxaoctane: (CAS: 929-59-9)

      Methacrylic anhydride: (CAS: 760-93-0)

  • Reaction Conditions

    • The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
    • The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation

    • Reagents: Hydrogen peroxide, potassium permanganate
    • Conditions: Mild to moderate temperatures, aqueous or organic solvents
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Low temperatures, inert atmosphere
  • Substitution

    • Reagents: Alkyl halides, acyl chlorides
    • Conditions: Room temperature to moderate heating, organic solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted amides .

Scientific Research Applications

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: can be compared with other similar compounds, such as:

    2-(2-(2-Aminoethoxy)ethoxy)ethanol: This compound shares a similar structure but lacks the amide group.

    N-(tert-Butoxycarbonyl)-2,2’-(ethylenedioxy)diethylamine: This compound has a similar backbone but includes a tert-butoxycarbonyl protecting group.

    (2-(2-(2-Aminoethoxy)ethoxy)ethyl)(methyl)carbamate: This compound features a carbamate group instead of an amide group .

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

496800-93-2

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C10H20N2O3/c1-9(2)10(13)12-4-6-15-8-7-14-5-3-11/h1,3-8,11H2,2H3,(H,12,13)

InChI Key

RMHLRUIHQYRVKN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCOCCOCCN

Origin of Product

United States

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